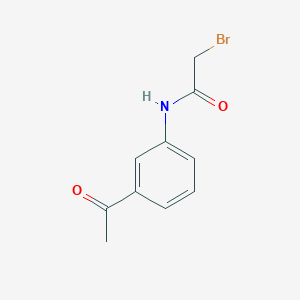

N-(3-acetylphenyl)-2-bromoacetamide

Descripción general

Descripción

“N-(3-acetylphenyl)-2-bromoacetamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a bromoacetamide group (an acetamide with a bromine atom attached), and these groups are connected by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(3-acetylphenyl)-2-chloroacetamide can be synthesized by reacting 3-aminoacetophenone with 2-chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely has a phenyl ring (a six-membered carbon ring) with an acetyl group (a carbonyl group bonded to a methyl group) and a bromoacetamide group (an acetamide with a bromine atom) attached to it .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-(3-acetylphenyl)-2-bromoacetamide has been used in the synthesis of various organic compounds. For instance, it has been involved in the preparation of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives, which are notable for their addition and substitution reactions (Rank & Baer, 1974). Also, it has been a key compound in the synthesis and detailed spectroscopic characterization of novel N-(3-acetyl-2-thienyl)acetamides (Eller & Holzer, 2006).

Application in Heterocyclic Synthesis

- This compound plays a role in heterocyclic synthesis. It has been utilized in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds, like 1-[4-(thiazolyl/imidazothiazolyl/triazolyl)phenyl]-1H-pyrazole-3,4-dicarboxylate esters, demonstrating its versatility in organic chemistry (Hunnur, Latthe & Badami, 2005).

Role in Anticonvulsant and Anti-inflammatory Activities

- It has been found to contribute to the synthesis of benzofuran-based heterocycles, which exhibit anticonvulsant and anti-inflammatory activities (Dawood et al., 2006). This suggests its potential in the development of new pharmaceuticals.

Contribution to Enzyme Inhibition Research

- This compound derivatives have been synthesized and screened for enzyme inhibition activities. These compounds have shown relative activity against acetylcholinesterase, an enzyme target in Alzheimer's disease research (Siddiqui et al., 2013).

Utilization in Polymer-Supported Reactions

- This compound has been used to prepare polymer-supported reagents, demonstrating its utility in facilitating selective transformations in natural products under specific conditions like microwave irradiation (Santhanakrishnan, Mohankumar & Narasimhan, 2016).

Application in Comparative Imaging Studies

- It has been incorporated into the synthesis of labeling compounds used in comparative imaging studies, like positron emission tomography (PET) and single-photon computed tomography (SPECT) (Li et al., 2003). This highlights its role in advanced imaging techniques.

Mecanismo De Acción

Mode of Action

It’s known that bromoacetamides can participate in nucleophilic substitution reactions . In these reactions, the bromine atom can be replaced by a nucleophile, often leading to the formation of a new carbon-nitrogen bond . This could potentially alter the function of target proteins or enzymes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

The presence of the bromine atom might influence its bioavailability and distribution, as halogens are known to enhance lipophilicity, which can improve cellular membrane permeability .

Result of Action

Similar compounds have been found to exert various biological effects, including anti-inflammatory, analgesic, and antipyretic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-acetylphenyl)-2-bromoacetamide. For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility and interaction with targets .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKPIBXNDMSXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

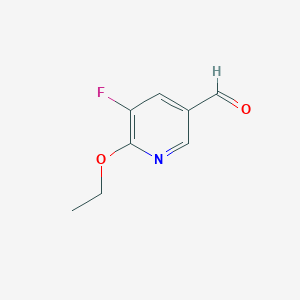

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)

![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1425592.png)

![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)